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molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

Cat. No. B8800980
M. Wt: 222.24 g/mol
InChI Key: LKEWGWDXLPFRKT-UHFFFAOYSA-N
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Patent
US08354422B2

Procedure details

A 25 mL round bottom was charged with 1-(bromomethyl)-3-nitrobenzene (542 mg, 2.509 mmol) pyrrolidin-3-ol (0.813 mL, 10.04 mmol), and triethylamine (1.399 mL, 10.04 mmol) in acetonitrile (5 mL). The resulting solution was stirred overnight at ambient temperature then poured into water (150 mL) and extracted with CH2Cl2 (4×30 mL). The extracts were washed with sat. NaHCO3 solution, H2O and brine. The organic layer was then dried (Na2SO4) and concentrated in vacuo, yielding the title compound. MS (ESI(+)) m/e 222.9 (M+H)+.
Quantity
0.813 mL
Type
reactant
Reaction Step One
Quantity
1.399 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1.[CH2:12]([N:14](CC)[CH2:15][CH3:16])[CH3:13].[OH2:19]>C(#N)C>[N+:9]([C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][N:14]1[CH2:15][CH2:16][CH:13]([OH:19])[CH2:12]1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0.813 mL
Type
reactant
Smiles
BrCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
1.399 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×30 mL)
WASH
Type
WASH
Details
The extracts were washed with sat. NaHCO3 solution, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CC(CC2)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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